

# Application Note: Confirmation of Gratisin Synthesis using High-Resolution Mass Spectrometry

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## Compound of Interest

Compound Name: *Gratisin*

Cat. No.: *B1628355*

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## Abstract

**Gratisin**, a cyclic dodecapeptide antibiotic, holds significant promise in the development of new antimicrobial agents. Its complex structure, arising from the dimerization and cyclization of a linear hexapeptide precursor, necessitates robust analytical techniques for synthesis confirmation and characterization. This application note provides a detailed protocol for the use of high-resolution mass spectrometry (HRMS) to confirm the successful synthesis of **Gratisin**. The methods described herein are designed to provide unambiguous identification through accurate mass measurement and structural elucidation via tandem mass spectrometry (MS/MS).

## Introduction

**Gratisin** is a cyclic peptide antibiotic isolated from *Bacillus brevis* with the amino acid sequence cyclo(-D-Phe-Pro-D-Tyr-Val-Orn-Leu-)2.<sup>[1][2]</sup> Its structure consists of two identical hexapeptide chains linked head-to-tail. The chemical synthesis of **Gratisin** typically involves the synthesis of the linear precursor, H-D-Phe-Pro-D-Tyr-Val-Orn-Leu-OH, followed by activation of the C-terminus and a dimerization-cyclization reaction.<sup>[1][2]</sup> Given the potential for side reactions, such as the formation of the cyclic monomer (semi-**Gratisin**) or other oligomers, definitive confirmation of the desired cyclic dodecapeptide is critical.

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides due to its high sensitivity, speed, and ability to provide detailed structural information.[3][4]

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing large and thermally labile molecules like peptides, as it minimizes fragmentation during the ionization process.[5][6][7] Coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-HRMS can provide highly accurate mass measurements, enabling the confident determination of elemental composition.[3][4] Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of the protonated molecule, yielding sequence information that can confirm the amino acid composition and connectivity.[8]

This application note outlines a comprehensive workflow for the confirmation of **Gratisin** synthesis, from sample preparation to data analysis, utilizing ESI-HRMS and MS/MS.

## Experimental Protocols

### Materials and Reagents

- **Gratisin** (synthetic sample): Lyophilized powder
- Solvents:
  - LC-MS grade water
  - LC-MS grade acetonitrile (ACN)
  - Formic acid (FA), 99%
- Vials: 2 mL amber glass autosampler vials with caps

### Sample Preparation

- Stock Solution (1 mg/mL):
  - Accurately weigh approximately 1 mg of the lyophilized synthetic **Gratisin** sample.
  - Dissolve the sample in 1 mL of 50:50 (v/v) acetonitrile:water to create a 1 mg/mL stock solution.

- Vortex briefly to ensure complete dissolution.
- Working Solution (10 µg/mL):
  - Dilute the stock solution 1:100 with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. For example, add 10 µL of the stock solution to 990 µL of the solvent mixture.
  - The final concentration of the working solution will be 10 µg/mL.
  - Transfer the working solution to an autosampler vial for analysis.

## Mass Spectrometry Analysis

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Table 1: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Mass Analyzer Mode	Full Scan (MS) and Targeted MS/MS
MS Scan Range	m/z 400 - 2000
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Ramped (e.g., 20-40 eV)
Precursor Ion Selection	[M+H] <sup>+</sup> and [M+2H] <sup>2+</sup> of Gracisin

## Data Presentation and Analysis

### Expected Mass and Isotopic Distribution

The molecular formula of **Gratisin** is C<sub>78</sub>H<sub>110</sub>N<sub>14</sub>O<sub>14</sub>, with a monoisotopic mass of 1466.8326 Da.<sup>[9]</sup> Due to the presence of multiple basic residues (Ornithine), **Gratisin** is expected to be readily observed as multiply charged ions in positive ESI mode, primarily as the doubly protonated species [M+2H]<sup>2+</sup> and the singly protonated species [M+H]<sup>+</sup>.

Table 2: Theoretical m/z Values for Protonated **Gratisin**

Ion Species	Charge State (z)	Theoretical Monoisotopic m/z
[M+H] <sup>+</sup>	1	1467.8404
[M+2H] <sup>2+</sup>	2	734.4241

The high-resolution mass spectrum should be examined for the presence of these ions. The measured m/z values should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical values. The isotopic pattern of the observed ions should also match the theoretical isotopic distribution for the elemental composition of **Gratisin**.

### Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

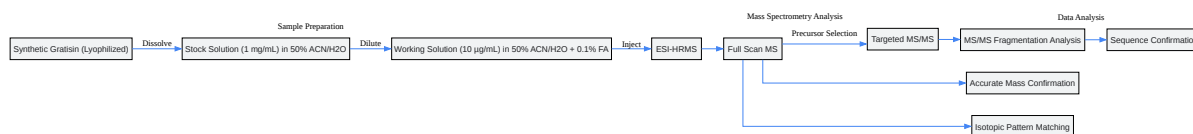
Fragmentation of the precursor ions ([M+H]<sup>+</sup> and/or [M+2H]<sup>2+</sup>) via CID will induce cleavage of the peptide backbone, primarily at the amide bonds. Due to the cyclic nature of **Gratisin**, initial fragmentation will result in a ring-opening event, followed by subsequent fragmentation of the resulting linear peptide. The resulting product ion spectrum will be complex, containing a series of b- and y-type fragment ions. Analysis of these fragment ions will confirm the amino acid sequence.

Table 3: Predicted Major Fragment Ions for a Linearized **Gratisin** Monomer Unit (D-Phe-Pro-D-Tyr-Val-Orn-Leu)

Fragment Ion	Sequence	Theoretical Monoisotopic m/z
b2	D-Phe-Pro	245.1285
b3	D-Phe-Pro-D-Tyr	408.1922
b4	D-Phe-Pro-D-Tyr-Val	507.2606
b5	D-Phe-Pro-D-Tyr-Val-Orn	621.3465
y1	Leu	114.0913
y2	Orn-Leu	228.1772
y3	Val-Orn-Leu	327.2456
y4	D-Tyr-Val-Orn-Leu	490.3093
y5	Pro-D-Tyr-Val-Orn-Leu	587.3621

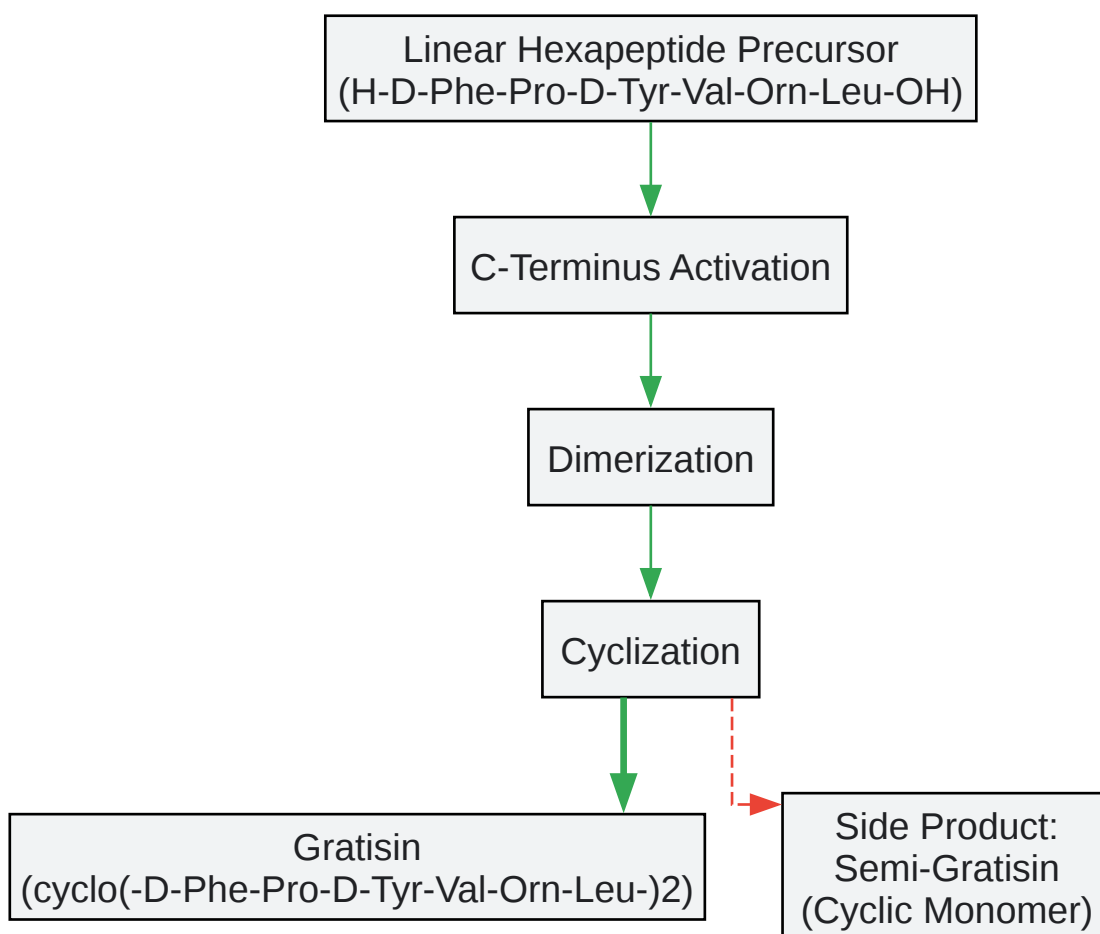
Note: This table provides a simplified prediction for a monomeric unit. The actual MS/MS spectrum of the cyclic dodecamer will be more complex and may show fragments arising from cleavages in both monomeric units.

## Visualizations



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Caption: Experimental workflow for **Gratisin** synthesis confirmation.

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Caption: Simplified chemical synthesis pathway of **Gratisin**.

## Conclusion

The protocol detailed in this application note provides a robust and reliable method for the confirmation of synthetic **Gratisin** using high-resolution mass spectrometry. By combining accurate mass measurement of the intact molecule with structural information obtained from tandem mass spectrometry, researchers can confidently verify the identity and purity of their synthesized cyclic peptide. This analytical workflow is essential for quality control in the synthesis of **Gratisin** and its analogues for further research and development in the field of antimicrobial therapeutics.<sup>[5][6][10][11]</sup>

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